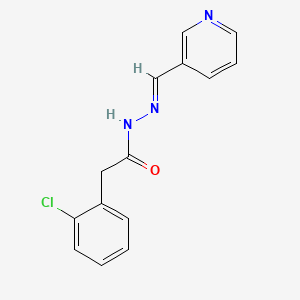
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as Pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) and has been studied for its various biological and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of iron, which is essential for the survival of malaria parasites.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of iron metabolism in malaria parasites, and the modulation of the immune system. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the growth of cancer cells, and its antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide. These include further research into its mechanism of action, its potential applications in the treatment of other diseases, and the development of new derivatives with improved pharmacological properties. Additionally, future research may focus on the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2-chlorobenzaldehyde with isonicotinic acid hydrazide in the presence of acetic acid and ethanol. The resulting compound is then subjected to a reaction with pyridine-3-carbaldehyde to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, malaria, and tuberculosis. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in chemotherapy.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-13-6-2-1-5-12(13)8-14(19)18-17-10-11-4-3-7-16-9-11/h1-7,9-10H,8H2,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFLLLVRWUIQU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN=CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)N/N=C/C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-chlorophenyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)
![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)